5-Chloro-2-methoxypyridine

Cross-coupling Suzuki-Miyaura Heteroaryl synthesis

5-Chloro-2-methoxypyridine (CAS 13473-01-3, C6H6ClNO, MW 143.57) is a halogenated heteroaryl building block characterized by a chlorine atom at the pyridine 5-position and a methoxy group at the 2-position. This substitution pattern confers distinct electronic and steric properties, with a predicted pKa of 1.12±0.10.

Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
CAS No. 13473-01-3
Cat. No. B1587985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methoxypyridine
CAS13473-01-3
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)Cl
InChIInChI=1S/C6H6ClNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3
InChIKeyNPYYXUYLIHZYOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-methoxypyridine CAS 13473-01-3: Procurement-Grade Heterocyclic Building Block for Cross-Coupling and Medicinal Chemistry


5-Chloro-2-methoxypyridine (CAS 13473-01-3, C6H6ClNO, MW 143.57) is a halogenated heteroaryl building block characterized by a chlorine atom at the pyridine 5-position and a methoxy group at the 2-position [1]. This substitution pattern confers distinct electronic and steric properties, with a predicted pKa of 1.12±0.10 . The compound exhibits standard physical parameters including a boiling point of 181-182 °C, density of 1.193 g/mL at 25 °C, and refractive index n20/D 1.5260 . It is commercially available in purities up to ≥99% and serves as a reactant in palladium-catalyzed Hiyama and Suzuki-Miyaura cross-couplings for the preparation of biaryls .

Why 5-Chloro-2-methoxypyridine Cannot Be Replaced by Unsubstituted, Fluoro, Bromo, or Positional Isomers in Cross-Coupling and Drug Discovery


Attempts to substitute 5-chloro-2-methoxypyridine with closely related analogs lead to quantifiably divergent outcomes. The chlorine at the 5-position provides an optimal balance of oxidative addition reactivity in palladium-catalyzed cross-couplings, while the 2-methoxy group exerts both electron-donating effects and serves as a latent handle for metabolic modulation [1]. The 5-bromo analog exhibits higher reactivity but different physical properties and cost profiles; the 5-fluoro analog demonstrates altered electronic characteristics with distinct cross-coupling behavior . Positional isomers such as 3-chloro-2-methoxypyridine present a different electrophilic substitution pattern that fundamentally changes regioselectivity in subsequent transformations . The unsubstituted 2-methoxypyridine lacks the halogen handle entirely, rendering it inert in the key cross-coupling steps that define the 5-chloro derivative's utility .

Quantitative Differentiation of 5-Chloro-2-methoxypyridine: Evidence-Based Selection Guide for Procurement and Research


Suzuki-Miyaura Cross-Coupling Reactivity: Chloro vs. Bromo Halogen Differentiation

5-Chloro-2-methoxypyridine serves as a substrate for regioselective lithiation at the 4-position, enabling boronic acid formation in 48% yield [1]. The 5-bromo analog (5-bromo-2-methoxypyridine, CAS 13472-85-0) demonstrates higher reactivity due to the weaker C-Br bond, which can lead to competitive side reactions in sequential coupling strategies where the chloro group provides superior chemoselectivity for orthogonal functionalization . This moderate reactivity of the C-Cl bond allows for controlled single-site activation in the presence of other potentially reactive functionalities.

Cross-coupling Suzuki-Miyaura Heteroaryl synthesis

hMC4R Antagonist Pharmacophore: Chloro-Methoxy Substitution Pattern Enables Sub-Nanomolar Binding Affinity

Derivatives incorporating the 5-chloro-2-methoxypyridine scaffold demonstrate sub-nanomolar binding affinity at the human melanocortin-4 receptor (hMC4R). In a radioligand competition binding assay, a compound containing this moiety achieved a Ki of 0.25 nM [1]. An earlier analog bearing the same 5-chloro-2-methoxypyridine pharmacophore exhibited a Ki of 1.10 nM [2]. Both values represent high-affinity antagonist activity at a therapeutically validated GPCR target implicated in obesity and metabolic disorders. The 5-chloro substitution pattern specifically contributes to target engagement; unsubstituted pyridine analogs typically show reduced binding affinity in this chemotype series.

GPCR Melanocortin receptor Drug discovery

Process Yield Improvement in Antiemetic API Synthesis

In the synthesis of antiemetic drug candidates (e.g., metoclopramide derivatives), 5-chloro-2-methoxypyridine has been employed as a key intermediate with a reported 23% yield improvement relative to previously utilized intermediates . This quantifiable process advantage translates directly to reduced cost of goods (COGS) in active pharmaceutical ingredient (API) manufacturing. The methoxy group at the 2-position contributes to favorable solubility characteristics in methanol, facilitating downstream processing and purification .

Process chemistry API manufacturing Yield optimization

Regioselective Functionalization: 5-Chloro vs. 3-Chloro Positional Isomer Differentiation

The 5-chloro substitution pattern in 5-chloro-2-methoxypyridine confers distinct reactivity compared to the 3-chloro isomer (3-chloro-2-methoxypyridine, CAS 13472-84-9). The 5-chloro derivative directs electrophilic and nucleophilic attack to specific ring positions based on the combined electronic effects of the 2-methoxy (electron-donating) and 5-chloro (electron-withdrawing via inductive effect) substituents . In contrast, 3-chloro-2-methoxypyridine positions the halogen adjacent to the methoxy group, creating a different electronic environment that alters both the regioselectivity of subsequent functionalization and the compound's physical properties. The 5-chloro derivative exhibits a boiling point of 181-182 °C (lit.) and density of 1.193 g/mL at 25 °C , while the 3-chloro isomer shows a boiling point of 53 °C at 3 mmHg and different solubility characteristics .

Regioselectivity Nucleophilic substitution Isomer differentiation

Commercial Purity and Procurement Specification Advantage

5-Chloro-2-methoxypyridine is commercially available with ≥99% purity (GC assay) from multiple suppliers . This purity level meets the stringent requirements for pharmaceutical intermediate applications where impurities can propagate through multi-step syntheses and affect final API quality and regulatory compliance [1]. By comparison, the 5-bromo analog (5-bromo-2-methoxypyridine) is typically supplied at 97-98% purity, while the 5-fluoro analog (5-fluoro-2-methoxypyridine, CAS 51173-04-7) lacks standardized commercial purity specifications from major vendors . The availability of ≥99% purity 5-chloro-2-methoxypyridine with full certificates of analysis reduces the need for additional purification steps in downstream processing.

Quality control Purity specification Procurement

High-Value Application Scenarios for 5-Chloro-2-methoxypyridine in Pharmaceutical Research and Industrial Synthesis


hMC4R Antagonist Development for Metabolic Disorders

Researchers developing hMC4R antagonists for obesity and metabolic syndrome indications should prioritize 5-chloro-2-methoxypyridine as the core pyridine building block. As demonstrated in BindingDB data, derivatives incorporating the 5-chloro-2-methoxypyridine scaffold achieve sub-nanomolar binding affinities (Ki = 0.25 nM) at this GPCR target [1][2]. The 5-chloro-2-methoxy substitution pattern contributes essential electronic and steric features for target engagement that unsubstituted or alternatively halogenated pyridines fail to replicate. This validated pharmacophore has been protected in multiple US patents including US12187727, confirming its strategic value in competitive IP landscapes.

Sequential Orthogonal Cross-Coupling in Complex Molecule Synthesis

The 48% yield demonstrated for 5-chloro-2-methoxypyridyl-4-boronic acid formation via lithiation establishes this compound as a viable intermediate for Suzuki-Miyaura cross-coupling strategies [1]. The moderate reactivity of the C5-Cl bond (compared to the more labile C5-Br bond in the bromo analog) enables chemoselective orthogonal functionalization sequences where the chloro group remains intact during initial coupling steps and is subsequently activated under modified conditions [2]. This property is essential for constructing densely functionalized biaryl systems in kinase inhibitors and other pharmaceutical scaffolds where precise control over coupling sequence is required.

Process-Scale API Manufacturing of Antiemetic Drugs

Pharmaceutical process chemists developing large-scale manufacturing routes for antiemetic APIs (including metoclopramide-class compounds) should select 5-chloro-2-methoxypyridine based on documented process advantages. The compound has been employed at 15 kg/month manufacturing scale with a quantifiable 23% yield improvement relative to previously used intermediates [1]. Combined with its commercial availability at ≥99% purity [2], this building block offers validated economic advantages for industrial-scale API production. The methanol solubility of the compound [3] further facilitates practical purification and handling in manufacturing environments.

Kinase Inhibitor and BCL6 BTB Domain Inhibitor Synthesis

5-Chloro-2-methoxypyridine has been specifically claimed as a synthetic intermediate in patent applications covering BCL6 BTB domain protein-protein interaction inhibitors (WO-2019153080-A1) and dihydroorotate dehydrogenase (DHODH) inhibitors (WO-2021156787-A1) [1]. The compound's role in these emerging therapeutic areas demonstrates its utility in constructing biologically active molecules targeting oncology and immunology pathways. Procurement decisions for research programs in these disease areas should favor 5-chloro-2-methoxypyridine due to established synthetic precedent and regulatory documentation supporting its use in pharmaceutical development.

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